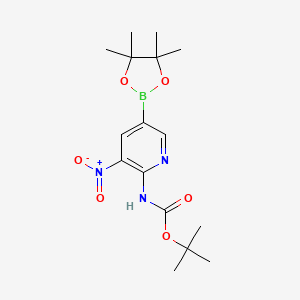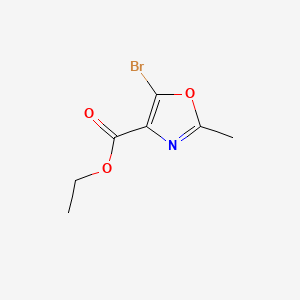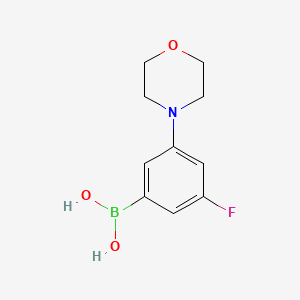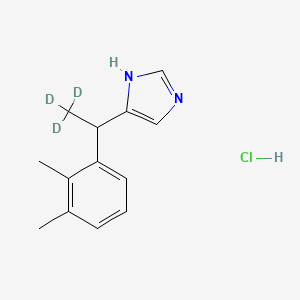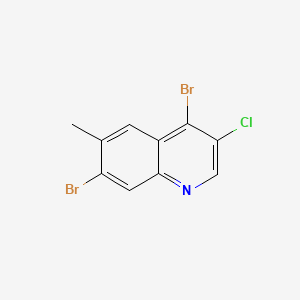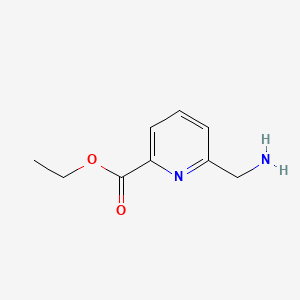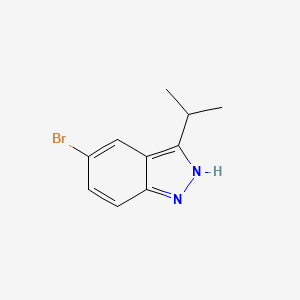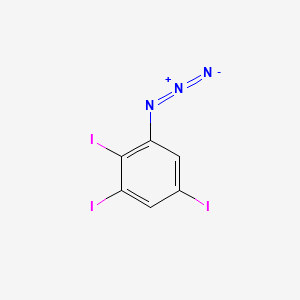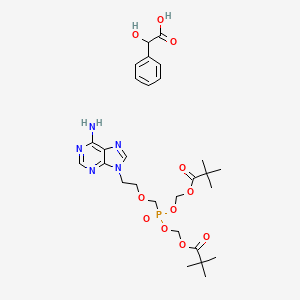
(S)-2-methoxy-2-phenylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methoxy-2-phenylacetic acid is an organic compound with the molecular formula C9H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Methoxy-2-phenylacetic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with methyl glyoxylate, followed by hydrolysis, can yield (S)-2-methoxy-2-phenylacetic acid. Another method involves the asymmetric reduction of 2-methoxy-2-phenylacetaldehyde using chiral catalysts.
Industrial Production Methods
Industrial production of (S)-2-methoxy-2-phenylacetic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases or oxidoreductases, are employed to produce the desired enantiomer with high purity. These methods are preferred due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methoxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Methoxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-methoxy-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The pathways involved in its metabolism and action are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyacetic acid: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylacetic acid: Lacks the methoxy group, affecting its reactivity and applications.
Mandelic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(S)-2-Methoxy-2-phenylacetic acid is unique due to its chiral nature and the presence of both methoxy and phenyl groups
Propiedades
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N5O8P.C8H8O3/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25;9-7(8(10)11)6-4-2-1-3-5-6/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23);1-5,7,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTZFOOSHDCXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N5O11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
